molecular formula C10H17N3O3 B12884972 4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate

4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate

Cat. No.: B12884972
M. Wt: 227.26 g/mol
InChI Key: QCOUEUAFOWBHCI-UHFFFAOYSA-N
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Description

4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate is a compound that features a pyrrolidine ring fused with a piperazine moiety. This compound is of interest due to its potential applications in medicinal chemistry and drug design. The presence of both pyrrolidine and piperazine rings in its structure allows for diverse biological activities and interactions with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate typically involves the construction of the pyrrolidine ring followed by the introduction of the piperazine moiety. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions or reductive amination processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the cyclization and substitution reactions.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.

    Piperazine Derivatives: Compounds containing the piperazine ring, such as pyrazinamide and other piperazine-based drugs.

Uniqueness

4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate is unique due to the combination of both pyrrolidine and piperazine rings in its structure. This dual-ring system allows for diverse biological activities and interactions, making it a valuable compound in medicinal chemistry and drug design.

Properties

Molecular Formula

C10H17N3O3

Molecular Weight

227.26 g/mol

IUPAC Name

(4-methyl-5-oxopyrrolidin-2-yl) piperazine-1-carboxylate

InChI

InChI=1S/C10H17N3O3/c1-7-6-8(12-9(7)14)16-10(15)13-4-2-11-3-5-13/h7-8,11H,2-6H2,1H3,(H,12,14)

InChI Key

QCOUEUAFOWBHCI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1=O)OC(=O)N2CCNCC2

Origin of Product

United States

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